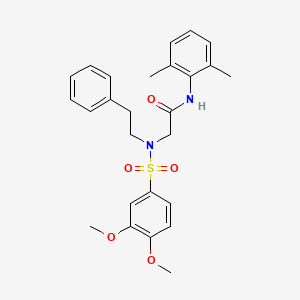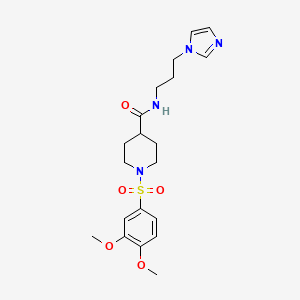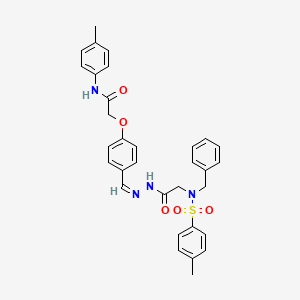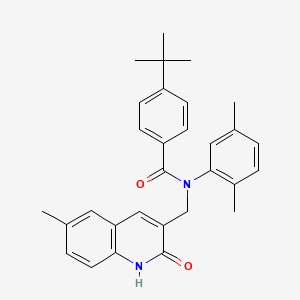
N-cyclopentyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide, also known as CP-96345, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzamide derivatives and is known to exhibit a range of biochemical and physiological effects.
Applications De Recherche Scientifique
N-cyclopentyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide has been studied extensively for its potential applications in scientific research. It is known to exhibit a range of biochemical and physiological effects, making it useful in various fields of research. Some of the scientific research applications of this compound are:
1. Neuroscience: this compound has been shown to modulate the activity of GABA receptors, which are important in the regulation of neuronal excitability. This makes it useful in the study of various neurological disorders such as epilepsy, anxiety, and depression.
2. Cancer Research: this compound has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of anticancer drugs.
3. Cardiovascular Research: this compound has been shown to modulate the activity of ion channels in the heart, making it useful in the study of various cardiovascular disorders such as arrhythmias and heart failure.
Mécanisme D'action
The exact mechanism of action of N-cyclopentyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide is not yet fully understood. However, it is known to modulate the activity of GABA receptors, which are important in the regulation of neuronal excitability. It is also known to inhibit the activity of ion channels in the heart, leading to changes in heart rate and rhythm.
Biochemical and Physiological Effects
This compound exhibits a range of biochemical and physiological effects, including:
1. Modulation of GABA receptor activity: this compound has been shown to enhance the activity of GABA receptors, leading to increased inhibition of neuronal activity.
2. Inhibition of ion channel activity: this compound has been shown to inhibit the activity of ion channels in the heart, leading to changes in heart rate and rhythm.
3. Inhibition of cancer cell growth: this compound has been shown to inhibit the growth of cancer cells in vitro, possibly by inducing apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopentyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide has several advantages and limitations for use in lab experiments. Some of the advantages are:
1. Potent activity: this compound exhibits potent activity at GABA receptors and ion channels, making it useful in the study of various physiological processes.
2. Versatility: this compound has been shown to exhibit a range of biochemical and physiological effects, making it useful in various fields of research.
Some of the limitations of this compound are:
1. Limited availability: this compound is a synthetic compound and may not be readily available for use in lab experiments.
2. Lack of specificity: this compound may exhibit off-target effects, leading to potential confounding results in lab experiments.
Orientations Futures
There are several future directions for research on N-cyclopentyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide. Some of the possible areas of research are:
1. Development of novel drugs: this compound has been shown to exhibit potent activity at GABA receptors and ion channels, making it a potential candidate for the development of novel drugs for the treatment of various disorders.
2. Mechanistic studies: Further studies are needed to elucidate the exact mechanism of action of this compound, which may lead to the development of more specific drugs.
3. In vivo studies: Further studies are needed to evaluate the efficacy and safety of this compound in vivo, which may lead to its potential use in clinical settings.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. It exhibits a range of biochemical and physiological effects and has been shown to be useful in various fields of research. Further studies are needed to elucidate its exact mechanism of action and evaluate its potential use in clinical settings.
Méthodes De Synthèse
The synthesis of N-cyclopentyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide involves several steps and requires the use of various reagents and solvents. The first step involves the formation of 3-(p-tolyl)-1,2,4-oxadiazole-5-carboxylic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with N-cyclopentyl-2-hydroxybenzamide in the presence of a base to form this compound. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Propriétés
IUPAC Name |
N-cyclopentyl-2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-15-10-12-16(13-11-15)21-24-20(28-25-21)14-27-19-9-5-4-8-18(19)22(26)23-17-6-2-3-7-17/h4-5,8-13,17H,2-3,6-7,14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSPBDKFHDANPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3C(=O)NC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7691104.png)



![N-(benzo[d][1,3]dioxol-5-yl)-3-(4-(N-(tert-butyl)sulfamoyl)phenyl)propanamide](/img/structure/B7691123.png)


![2-(4-bromophenylsulfonamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B7691145.png)



![3-chloro-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7691172.png)

